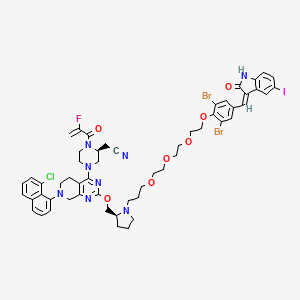

KRAS degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H57Br2ClFIN8O7 |

|---|---|

Molecular Weight |

1283.3 g/mol |

IUPAC Name |

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-[3-[2-[2-[2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]ethoxy]ethoxy]ethoxy]propyl]pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C55H57Br2ClFIN8O7/c1-35(59)54(70)68-20-19-67(32-39(68)13-15-61)52-41-14-18-66(49-10-3-7-37-6-2-9-46(58)50(37)49)33-48(41)63-55(64-52)75-34-40-8-4-16-65(40)17-5-21-71-22-23-72-24-25-73-26-27-74-51-44(56)29-36(30-45(51)57)28-43-42-31-38(60)11-12-47(42)62-53(43)69/h2-3,6-7,9-12,28-31,39-40H,1,4-5,8,13-14,16-27,32-34H2,(H,62,69)/b43-28-/t39-,40-/m0/s1 |

InChI Key |

LOEMJPPVFFSXHV-FXFGZECXSA-N |

Isomeric SMILES |

C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCCOCCOCCOCCOC7=C(C=C(C=C7Br)/C=C\8/C9=C(C=CC(=C9)I)NC8=O)Br)F |

Canonical SMILES |

C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCOCCOCCOCCOC7=C(C=C(C=C7Br)C=C8C9=C(C=CC(=C9)I)NC8=O)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of KRAS Degraders: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology. A pivotal molecular switch in cellular signaling, mutated KRAS is a driver in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The emergence of targeted protein degradation offers a novel and potent strategy to eliminate oncogenic KRAS proteins. This technical guide provides an in-depth exploration of the mechanism of action of KRAS degraders, with a focus on Proteolysis-Targeting Chimeras (PROTACs), the predominant class of these therapeutics. We will also touch upon alternative degradation mechanisms and provide detailed experimental protocols for the characterization of these molecules.

Core Mechanism of Action: Hijacking the Cellular Machinery

Unlike traditional inhibitors that merely block the function of a protein, KRAS degraders are engineered to mark the KRAS protein for destruction by the cell's own protein disposal system. The most advanced and widely studied KRAS degraders are PROTACs.

PROTACs: A Tripartite Alliance for Destruction

PROTACs are heterobifunctional molecules consisting of three key components:

-

A Warhead: This ligand is designed to bind specifically to the target protein, in this case, a particular mutant form of KRAS (e.g., G12C, G12D) or to a feature common to multiple KRAS mutants (pan-KRAS).

-

An E3 Ligase Ligand: This component recruits an E3 ubiquitin ligase, a cellular enzyme responsible for tagging proteins for degradation. Common E3 ligases hijacked by PROTACs include Von Hippel-Lindau (VHL) and Cereblon (CRBN).[1]

-

A Linker: A chemical linker connects the warhead and the E3 ligase ligand, its length and composition being critical for the proper formation of a stable ternary complex.[2]

The mechanism of action of a KRAS PROTAC is a catalytic cycle:

-

Ternary Complex Formation: The PROTAC enters the cell and simultaneously binds to both the KRAS protein and the E3 ligase, bringing them into close proximity to form a ternary complex.[1]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the KRAS protein. This results in the formation of a polyubiquitin chain.[1]

-

Proteasomal Degradation: The polyubiquitinated KRAS protein is now recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and proteolytically degrades the KRAS protein into small peptides.[1]

-

PROTAC Recycling: After inducing ubiquitination, the PROTAC is released and can bind to another KRAS protein and E3 ligase, initiating a new cycle of degradation.

This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Alternative Mechanisms: Autophagy-Mediated Degradation

While PROTACs utilize the ubiquitin-proteasome system, other mechanisms for targeted KRAS degradation exist. Some molecules can induce the degradation of KRAS through the autophagy-lysosomal pathway. This process involves the sequestration of cellular components, including proteins, into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. For instance, some studies suggest that certain compounds can disrupt the localization of KRAS at the plasma membrane, priming it for autophagic degradation. This can lead to a decrease in downstream signaling from pathways like the MAPK pathway.

Quantitative Data on KRAS Degraders

The efficacy of KRAS degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize publicly available data for representative KRAS degraders.

| Degrader Type | Compound Name | Target | Cell Line(s) | DC50 (nM) | Dmax (%) | Citation(s) |

| KRAS G12C Specific | LC-2 | KRAS G12C | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | 250 - 760 | ~75-90 | |

| KRAS G12D Specific | ASP-3082 | KRAS G12D | AsPC-1 | 23 - 37 | N/A | |

| Pan-KRAS | PROTAC pan-KRAS degrader-1 | pan-KRAS | AGS (G12D) | 1.1 | 95 |

| Degrader Type | Compound Name | Target | Cell Line(s) | IC50 (nM) | Citation(s) |

| KRAS G12D Specific | ASP-3082 | KRAS G12D | AsPC-1 | 19 - 23 | |

| Pan-KRAS | PROTAC pan-KRAS degrader-1 | pan-KRAS | AGS (G12D), SW620 (G12V), AsPC-1 (G12D), H358 (G12C), HCT116 (G13D), MKN-1 (WT amp) | 0.9 - 13 |

Signaling Pathways and Experimental Workflows

To fully characterize the mechanism of action of a KRAS degrader, it is essential to understand its impact on downstream signaling pathways and to employ a robust set of experimental workflows.

Signaling Pathways

Oncogenic KRAS mutations lock the protein in a constitutively active, GTP-bound state, leading to the continuous activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. The two major downstream pathways are:

-

The MAPK/ERK Pathway: This pathway involves a cascade of protein kinases (RAF, MEK, and ERK) that ultimately leads to the phosphorylation of transcription factors that promote cell cycle progression.

-

The PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.

By degrading the KRAS protein, KRAS degraders are expected to suppress the activation of these key signaling cascades.

References

The Advent of KRAS Degraders: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.[1] For decades, KRAS was considered "undruggable" due to its challenging molecular surface and high affinity for GTP.[2] However, recent breakthroughs in targeted protein degradation have ushered in a new era of KRAS-targeted therapies. This technical guide provides an in-depth overview of the discovery and development of KRAS degraders, with a focus on specific pioneering molecules that exemplify this innovative approach.

Proteolysis-targeting chimeras (PROTACs) have emerged as a leading strategy in this field.[1] These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[2] This guide will delve into the mechanism of action, quantitative preclinical data, and key experimental protocols associated with the development of prominent KRAS degraders.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC-based KRAS degraders operate through a catalytic mechanism that involves the formation of a ternary complex between the KRAS protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] The PROTAC itself is composed of three key components: a "warhead" that binds to the target KRAS protein, a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects these two elements.

The degradation process unfolds in a series of steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the KRAS protein and an E3 ligase within the cell, bringing them into close proximity.

-

Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the KRAS protein. This results in the formation of a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated KRAS protein is then recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: Following the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of degradation.

This catalytic mode of action distinguishes degraders from traditional inhibitors, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Downstream Signaling Pathways

The KRAS protein is a key upstream regulator of multiple signaling cascades that are critical for cell proliferation, survival, and differentiation. The constitutive activation of KRAS due to mutations leads to the hyperactivation of these pathways, driving tumorigenesis. The primary downstream signaling pathways affected by KRAS are:

-

RAF/MEK/ERK (MAPK) Pathway: This is a major pathway that controls cell growth, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for regulating cell survival, proliferation, and metabolism.

By inducing the degradation of the KRAS protein, KRAS degraders effectively shut down these oncogenic signaling pathways.

Quantitative Preclinical Data

The efficacy of KRAS degraders is typically characterized by their half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC50) for cell proliferation. Below are tables summarizing the preclinical data for several key KRAS degraders.

Table 1: In Vitro Degradation Potency (DC50) and Maximum Degradation (Dmax)

| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |

| PROTAC KRAS G12D degrader 1 (8o) | KRAS G12D | SNU-1 | 19.77 | - | 24 | |

| HPAF-II | 52.96 | - | 24 | |||

| AGS | 7.49 | - | 24 | |||

| PANC 04.03 | 87.8 | - | 24 | |||

| pan-KRAS degrader-1 | pan-KRAS | AGS (G12D) | 1.1 | 95 | - | |

| LC-2 | KRAS G12C | NCI-H2030 | 590 | ~80 | 24 | |

| MIA PaCa-2 | 250-760 | - | - | |||

| SW1573 | 250-760 | - | - | |||

| ASP3082 | KRAS G12D | AsPC-1 | 23 | - | 24 | |

| HDB-82 | KRAS G12D | Various | pM to sub-nM | - | - |

Table 2: In Vitro Anti-proliferative Activity (IC50)

| Degrader | Target | Cell Line | IC50 (nM) | Time Point (days) | Reference |

| PROTAC KRAS G12D degrader 1 (8o) | KRAS G12D | AsPC-1 | 59.97 | 5 | |

| SNU-1 | 43.51 | 5 | |||

| HPAF-II | 31.36 | 5 | |||

| AGS | 51.53 | 5 | |||

| PANC 04.03 | >10000 | 5 | |||

| pan-KRAS degrader-1 | pan-KRAS | AGS (G12D) | 3 | 4 | |

| SW620(G12V) | 10 | 4 | |||

| AsPC-1(G12D) | 2.6 | 4 | |||

| H358(G12C) | 5 | 4 | |||

| HCT116(G13D) | 13 | 4 | |||

| ASP3082 | KRAS G12D | AsPC-1 | 19 | 6 | |

| HDB-82 | KRAS G12D | Various | Low nM | - |

Table 3: In Vivo Efficacy

| Degrader | Xenograft Model | Dosing Regimen | Outcome | Reference |

| PROTAC KRAS G12D degrader 1 (8o) | AsPC-1 | 50 mg/kg, s.c., daily or every 3 days for 22 days | Significant tumor growth inhibition; Reduced KRAS G12D and pERK levels | |

| ASP3082 | PK-59 | 3.0 mg/kg, i.v., on days 1, 8, 14 | 88% tumor growth inhibition | |

| 30 mg/kg, i.v., on days 1, 8, 14 | 63% tumor regression | |||

| HDB-82 | Multiple KRAS G12D+ | 10 mg/kg, i.v., weekly | Substantial tumor growth inhibition |

Experimental Protocols

Cellular Degradation Assay (Western Blot)

This protocol is used to determine the dose-dependent degradation of KRAS protein in cancer cell lines.

Materials:

-

KRAS mutant cell lines (e.g., AsPC-1, SNU-1, HPAF-II)

-

KRAS degrader compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-KRAS, anti-p-ERK, anti-total-ERK, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with serial dilutions of the KRAS degrader for the desired time points (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and heat to denature. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify band intensities and normalize the KRAS signal to the loading control. Calculate DC50 values from dose-response curves.

Anti-proliferative Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the KRAS degrader on cell viability and proliferation.

Materials:

-

KRAS mutant cell lines

-

KRAS degrader compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the degrader.

-

Incubation: Incubate the plates for a specified period (e.g., 5 days).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot the data and calculate the IC50 value.

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of the KRAS degrader in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

KRAS mutant human cancer cells (e.g., AsPC-1)

-

Matrigel

-

KRAS degrader formulation

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flanks of the mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 80-100 mm³), then randomize mice into treatment and vehicle groups.

-

Drug Administration: Administer the formulated degrader or vehicle via the determined route (e.g., subcutaneous, intravenous) and schedule.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for KRAS and p-ERK levels). Calculate tumor growth inhibition (TGI).

Conclusion

The discovery and development of KRAS degraders represent a paradigm shift in targeting this historically intractable oncogene. By harnessing the cell's own ubiquitin-proteasome system, these molecules can catalytically eliminate the KRAS protein, leading to a profound and sustained inhibition of downstream oncogenic signaling. The preclinical data for molecules like PROTAC KRAS G12D degrader 1, pan-KRAS degrader-1, LC-2, and ASP3082 demonstrate the potential of this approach to induce tumor regression in various cancer models. As our understanding of the intricacies of ternary complex formation and the principles of degrader design continues to evolve, we can anticipate the development of even more potent and selective KRAS degraders with the potential to transform the treatment landscape for patients with KRAS-mutant cancers.

References

The Architecture of a "Molecular Bulldozer": A Technical Guide to KRAS Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a representative KRAS degrader, specifically focusing on "PROTAC KRAS G12D degrader 1 (compound 8o)". The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal signaling molecule, and its mutations are implicated in a significant portion of human cancers. The development of molecules capable of inducing the degradation of oncogenic KRAS presents a promising therapeutic strategy. This document details the chemical structure, synthesis, and biological evaluation of a potent and selective KRAS G12D degrader.

Chemical Structure and Properties

PROTAC KRAS G12D degrader 1 (compound 8o) is a heterobifunctional molecule designed to simultaneously bind to the KRAS G12D mutant protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the KRAS G12D protein.

Chemical Formula: C₅₉H₇₂F₂N₁₀O₇S[1] Molecular Weight: 1103.33 g/mol [1] CAS Number: 3033583-54-6[1][2]

The structure of PROTAC KRAS G12D degrader 1 consists of three key components:

-

A KRAS G12D Ligand: An analogue of MRTX1133, a known non-covalent inhibitor of KRAS G12D.[3]

-

A VHL E3 Ligase Ligand: A derivative of the VHL ligand (based on HY-112078) that recruits the VHL E3 ligase complex.

-

A Linker: A chemical linker that connects the KRAS G12D ligand and the VHL ligand, optimized for ternary complex formation.

(A 2D chemical structure image would be placed here in a real whitepaper. As a text-based AI, I will describe its key features based on its components.)

Synthesis

The synthesis of PROTAC KRAS G12D degrader 1 (compound 8o) involves a multi-step process that culminates in the conjugation of the KRAS G12D inhibitor analogue and the VHL E3 ligase ligand via a suitable linker. While the exact, detailed synthetic route for compound 8o is proprietary to its developers, a representative synthetic strategy can be outlined based on established methods for PROTAC synthesis.

The general approach involves:

-

Synthesis of the MRTX1133 analogue: This typically involves the construction of the core heterocyclic scaffold of MRTX1133, followed by modifications to introduce a functional group for linker attachment.

-

Synthesis of the VHL E3 ligase ligand: This involves the synthesis of the hydroxyproline-based VHL ligand, often with a protected reactive group for linker conjugation.

-

Linker Synthesis and Conjugation: A bifunctional linker with appropriate reactive ends is synthesized. One end of the linker is then reacted with either the modified MRTX1133 analogue or the VHL ligand. The resulting intermediate is then deprotected (if necessary) and reacted with the other binding moiety to yield the final PROTAC molecule. The purification of the final compound is typically achieved through chromatographic techniques.

Quantitative Biological Data

The biological activity of PROTAC KRAS G12D degrader 1 (compound 8o) has been characterized in various cancer cell lines harboring the KRAS G12D mutation. The key metrics for a degrader are its degradation efficiency (DC₅₀) and its anti-proliferative activity (IC₅₀).

Table 1: In Vitro Degradation Potency (DC₅₀) of PROTAC KRAS G12D degrader 1 (compound 8o)

| Cell Line | KRAS Genotype | DC₅₀ (nM) |

| SNU-1 | Heterozygous KRAS G12D | 19.77 |

| HPAF-II | Heterozygous KRAS G12D | 52.96 |

| AGS | Heterozygous KRAS G12D | 7.49 |

| PANC 04.03 | Heterozygous KRAS G12D | 87.8 |

DC₅₀ is the concentration of the compound that results in 50% degradation of the target protein.

Table 2: In Vitro Anti-proliferative Activity (IC₅₀) of PROTAC KRAS G12D degrader 1 (compound 8o)

| Cell Line | KRAS Genotype | IC₅₀ (nM) |

| AsPC-1 | KRAS G12D | 59.97 |

| SNU-1 | Heterozygous KRAS G12D | 43.51 |

| HPAF-II | Heterozygous KRAS G12D | 31.36 |

| AGS | Heterozygous KRAS G12D | 51.53 |

| PANC 04.03 | Heterozygous KRAS G12D | >10000 |

IC₅₀ is the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize KRAS degraders.

Cellular Degradation Assay (Western Blot)

This protocol is used to determine the dose-dependent degradation of the KRAS G12D protein in cancer cell lines.

Materials:

-

KRAS G12D mutant cancer cell lines (e.g., AsPC-1, SNU-1, HPAF-II, AGS)

-

Cell culture medium and supplements

-

PROTAC KRAS G12D degrader 1 (compound 8o)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-KRAS G12D, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of PROTAC KRAS G12D degrader 1 (e.g., 0.1 to 1000 nM) or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer. Denature the samples by heating. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against KRAS G12D overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities for KRAS G12D and the loading control. Normalize the KRAS G12D signal to the loading control and calculate the percentage of degradation relative to the vehicle control. The DC₅₀ value can be determined by plotting the percentage of degradation against the compound concentration.

Cell Viability Assay

This assay measures the effect of the degrader on cell proliferation and viability.

Materials:

-

KRAS G12D mutant cancer cell lines

-

Opaque-walled 96-well plates

-

Cell culture medium and supplements

-

PROTAC KRAS G12D degrader 1 (compound 8o)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in opaque-walled 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PROTAC KRAS G12D degrader 1. Include wells with vehicle control (DMSO) and wells with medium only for background measurement.

-

Incubation: Incubate the plates for a specified period (e.g., 5 days).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability against the compound concentration and calculate the IC₅₀ value using non-linear regression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in KRAS signaling and the experimental procedures for evaluating degraders is crucial for a comprehensive understanding.

Caption: KRAS Signaling Pathway and PROTAC Intervention.

Caption: Experimental Workflow for KRAS Degrader Evaluation.

References

An In-depth Technical Guide to the Target Specificity and Selectivity of PROTAC KRAS G12D Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The KRAS oncogene, particularly with the G12D mutation, is a primary driver in a multitude of aggressive cancers, including pancreatic, colorectal, and lung cancers.[1][2] Historically deemed "undruggable," recent advancements in targeted protein degradation have brought forth novel therapeutic strategies.[1][2] Among these, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful modality. This guide provides a comprehensive technical overview of a specific VHL-recruiting PROTAC, PROTAC KRAS G12D degrader-1 (also identified in scientific literature as compound 8o ), focusing on its target specificity, selectivity, and the methodologies used for its characterization.[3] This molecule is a heterobifunctional compound designed to selectively induce the degradation of the KRAS G12D mutant protein, offering a promising avenue for therapeutic intervention.

Mechanism of Action

PROTAC KRAS G12D degrader-1 operates by hijacking the cell's native ubiquitin-proteasome system (UPS) to achieve targeted degradation of the KRAS G12D protein. The molecule is composed of three key components: a ligand that specifically binds to the KRAS G12D protein, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The degradation process is catalytic and occurs in several steps:

-

Ternary Complex Formation: The degrader simultaneously binds to the KRAS G12D protein and the VHL E3 ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the VHL ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the KRAS G12D protein.

-

Proteasomal Degradation: The polyubiquitinated KRAS G12D is then recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is released and can engage another KRAS G12D protein, continuing the degradation cycle.

Target Specificity and Selectivity

The efficacy and safety of a PROTAC degrader are critically dependent on its specificity for the intended target and its selectivity across the broader proteome.

On-Target Activity

PROTAC KRAS G12D degrader-1 is designed for high-affinity binding to the G12D mutant of KRAS. This specificity is primarily conferred by the "warhead" portion of the molecule. Its on-target activity is quantified by its ability to induce the degradation of KRAS G12D in cancer cell lines harboring this mutation.

Downstream Signaling Inhibition

The KRAS G12D mutation leads to the constitutive activation of downstream oncogenic signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive uncontrolled cell proliferation and survival. By degrading the KRAS G12D protein, the degrader effectively shuts down these signals. This is typically measured by a decrease in the phosphorylation of key pathway components, such as pERK.

Off-Target Selectivity

Potential off-target effects can arise from the degrader binding to other proteins or unintended interactions with other cellular machinery. The primary method for assessing selectivity is unbiased global proteomics using mass spectrometry (LC-MS/MS), which quantifies changes across the entire proteome upon treatment with the degrader. While specific global proteomics data for compound 8o is not publicly available, studies on similar highly selective KRAS G12D degraders, such as ASP3082, have demonstrated remarkable selectivity, with KRAS being the most significantly downregulated protein out of over 9,000 proteins analyzed. This suggests that a high degree of selectivity is achievable for this class of molecules.

Quantitative Data

The following tables summarize the in vitro and in vivo performance of PROTAC KRAS G12D degrader-1 (compound 8o) and provide a representative example of an off-target proteomics profile for a selective KRAS G12D degrader.

Table 1: In Vitro Degradation Potency (DC50)

| Cell Line | KRAS Genotype | DC50 (nM) |

|---|---|---|

| SNU-1 | Heterozygous KRAS G12D | 19.77 |

| HPAF-II | Heterozygous KRAS G12D | 52.96 |

| AGS | Heterozygous KRAS G12D | 7.49 |

| PANC 04.03 | Heterozygous KRAS G12D | 87.8 |

DC50: Half-maximal degradation concentration after 24 hours of treatment.

Table 2: In Vitro Anti-proliferative Activity (IC50)

| Cell Line | KRAS Genotype | IC50 (nM) |

|---|---|---|

| AsPC-1 | KRAS G12D | 59.97 |

| SNU-1 | Heterozygous KRAS G12D | 43.51 |

| HPAF-II | Heterozygous KRAS G12D | 31.36 |

| AGS | Heterozygous KRAS G12D | 51.53 |

| PANC 04.03 | Heterozygous KRAS G12D | >10000 |

IC50: Half-maximal inhibitory concentration after 5 days of treatment.

Table 3: In Vivo Efficacy

| Xenograft Model | Dosing Regimen | Outcome |

|---|

| AsPC-1 | 50 mg/kg, s.c., daily or every 3 days for 22 days | Significant tumor growth inhibition; Reduced KRAS G12D and pERK levels; No significant change in body weight. |

Table 4: Representative Off-Target Proteomics Analysis (Based on a similar selective KRAS G12D degrader)

| Protein | Fold Change vs. Control | p-value | Comment |

|---|---|---|---|

| KRAS | -16.2 | <0.0001 | On-target degradation |

| DUSP4 | -4.5 | <0.01 | Downstream target of MAPK pathway |

| HRAS | -1.1 | >0.05 | Not significantly changed |

| NRAS | -1.2 | >0.05 | Not significantly changed |

| Protein X | -1.3 | >0.05 | Minimal off-target effect |

| Protein Y | +1.1 | >0.05 | Minimal off-target effect |

This table is a representative example; actual results would include thousands of proteins. Data compiled from literature on selective KRAS G12D degraders.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings.

Cellular Degradation Assay (Western Blot)

This protocol is used to determine the dose-dependent degradation of the KRAS G12D protein.

-

Materials:

-

KRAS G12D mutant cell lines (e.g., AsPC-1, SNU-1, HPAF-II, AGS)

-

Appropriate cell culture media and supplements

-

PROTAC KRAS G12D degrader-1

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-KRAS G12D, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system and densitometry software

-

-

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the degrader (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg), add Laemmli buffer, and boil at 95°C for 5-10 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection & Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities using densitometry software. Normalize the KRAS G12D signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Calculate DC50 values from dose-response curves.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the degrader on cell viability and proliferation.

-

Materials:

-

KRAS G12D mutant cell lines

-

96-well plates

-

PROTAC KRAS G12D degrader-1

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Plate reader with luminescence detection

-

-

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the degrader.

-

Incubation: Incubate the plates for a specified period (e.g., 5 days).

-

Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure the luminescence signal using a plate reader. Plot the data and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Global Proteomics for Selectivity Profiling (LC-MS/MS)

This protocol assesses the selectivity of the degrader across the entire proteome.

-

Principle: Cells are treated with the degrader or vehicle control. Total protein is extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of thousands of proteins is quantified and compared between the treated and control groups to identify proteins that are significantly degraded.

-

General Workflow:

-

Cell Culture and Treatment: Plate KRAS G12D mutant cells and treat with the degrader at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control for a specified time (e.g., 24 hours).

-

Protein Extraction and Digestion: Lyse cells and extract total protein. Quantify and digest proteins into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.

-

Data Analysis: Process the mass spectrometry data using specialized software to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control. Off-target proteins are identified as those significantly degraded besides the intended target, KRAS.

-

Conclusion

PROTAC KRAS G12D degrader-1 demonstrates potent and highly selective degradation of the oncogenic KRAS G12D protein. This targeted degradation leads to the effective suppression of downstream pro-survival signaling and potent anti-proliferative effects in cancer cell lines harboring the KRAS G12D mutation. In vivo studies have further confirmed its ability to inhibit tumor growth. The data and protocols presented in this guide underscore the therapeutic potential of targeted protein degradation as a promising strategy for treating KRAS G12D-driven cancers, offering a distinct mechanistic advantage over traditional inhibitors.

References

The Evolving Landscape of KRAS Degradation: A Technical Comparison of "KRAS Degrader-1" and PROTAC-Mediated Strategies

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of effective therapies for KRAS-mutant cancers, the paradigm is shifting from simple inhibition to targeted degradation. This technical guide provides an in-depth analysis of two distinct strategies for eliminating the oncogenic KRAS protein: a novel "KRAS degrader-1" that leverages the autophagy-lysosome pathway, and the more established Proteolysis Targeting Chimera (PROTAC) technology that co-opts the ubiquitin-proteasome system. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these cutting-edge approaches.

Core Mechanisms: Two Paths to KRAS Elimination

The fundamental difference between "this compound" and KRAS PROTACs lies in the cellular machinery they hijack to achieve protein degradation.

This compound: Harnessing Autophagy

"this compound" represents a novel class of molecules that induce the degradation of KRAS through the autophagy-lysosome pathway. This process, often referred to as "self-eating," is a fundamental cellular mechanism for the removal of damaged organelles and long-lived proteins. The proposed mechanism involves the specific recognition of KRAS by the degrader molecule, which then facilitates the engulfment of KRAS into a double-membraned vesicle called an autophagosome. The autophagosome subsequently fuses with a lysosome, and the acidic hydrolases within the lysosome degrade the enclosed KRAS protein.[1][2] This approach offers a distinct alternative to proteasome-mediated degradation.

PROTACs: Commandeering the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[3][4] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, in this case, KRAS. The polyubiquitinated KRAS is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading the majority of intracellular proteins.[5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple KRAS proteins.

Visualizing the Mechanisms of Action

To illustrate these distinct pathways, the following diagrams have been generated using the DOT language for Graphviz.

Downstream Signaling: The Impact of KRAS Depletion

Both degradation strategies aim to abrogate the oncogenic signaling driven by mutant KRAS. Activated KRAS engages multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. By eliminating the KRAS protein, these degraders effectively shut down these pro-tumorigenic signaling cascades.

Quantitative Comparison of KRAS Degraders

The efficacy of protein degraders is typically characterized by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The impact on cell viability is assessed by the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for representative KRAS degraders.

Table 1: Degradation Potency of KRAS PROTACs

| Compound | Target | E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| LC-2 | KRAS G12C | VHL | NCI-H23 | 0.25 | 90 | |

| LC-2 | KRAS G12C | VHL | NCI-H2030 | 0.25 - 0.76 | Not Reported | |

| LC-2 | KRAS G12C | VHL | MIA PaCa-2 | 0.25 - 0.76 | Not Reported | |

| Pan-KRAS Degrader-1 | Pan-KRAS | VHL | AGS (G12D) | 0.0011 | 95 | |

| ASP3082 | KRAS G12D | Not Specified | Not Specified | Not Reported | Not Reported |

Table 2: Anti-proliferative Activity of KRAS PROTACs

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| Pan-KRAS Degrader-1 | Pan-KRAS | AGS (G12D) | 3 | |

| Pan-KRAS Degrader-1 | Pan-KRAS | SW620 (G12V) | 10 | |

| Pan-KRAS Degrader-1 | Pan-KRAS | AsPC-1 (G12D) | 2.6 | |

| Pan-KRAS Degrader-1 | Pan-KRAS | H358 (G12C) | 5 | |

| Pan-KRAS Degrader-1 | Pan-KRAS | HCT116 (G13D) | 13 |

Note: Data for "this compound" utilizing the autophagy-lysosome pathway is emerging and not yet available in a standardized format for direct comparison.

Experimental Protocols

The characterization of KRAS degraders relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in KRAS protein levels following treatment with a degrader.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H2030, MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the KRAS degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Separate 20-30 µg of total protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Ubiquitination Assay

Objective: To confirm that a KRAS PROTAC can induce the ubiquitination of KRAS in a cell-free system.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant KRAS, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), a specific E3 ligase (e.g., VHL or CRBN complex), and ubiquitin in an appropriate reaction buffer.

-

Initiation of Reaction: Add the KRAS PROTAC at various concentrations to the reaction mixture. Initiate the ubiquitination reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Detection: Analyze the reaction products by Western blotting using an anti-KRAS antibody. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated KRAS will indicate a positive result.

Ternary Complex Formation Assays (TR-FRET)

Objective: To measure the formation of the KRAS-PROTAC-E3 ligase ternary complex.

Methodology:

-

Reagent Preparation: Use recombinant, tagged proteins (e.g., GST-tagged KRAS and His-tagged E3 ligase). Prepare a terbium (Tb)-conjugated anti-GST antibody (donor) and a fluorescently labeled (e.g., Alexa Fluor 488) anti-His antibody (acceptor).

-

Assay Plate Setup: In a 384-well plate, add the GST-KRAS, His-E3 ligase, and a serial dilution of the PROTAC.

-

Antibody Addition: Add the Tb-anti-GST and labeled anti-His antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.

-

Signal Measurement: Measure the time-resolved fluorescence energy transfer (TR-FRET) signal using a plate reader. Excitation of the terbium donor will result in energy transfer to the acceptor fluorophore only when they are in close proximity, i.e., when the ternary complex is formed.

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of KRAS degraders on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the KRAS degrader or vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the degrader concentration to determine the IC50 value.

Conclusion

The development of KRAS degraders marks a significant advancement in the quest to target this historically challenging oncoprotein. Both the autophagy-mediated and proteasome-mediated degradation strategies offer promising avenues for the complete removal of KRAS from cancer cells, a distinct advantage over traditional inhibitors. The choice between these approaches may depend on the specific KRAS mutation, the cellular context, and the potential for resistance mechanisms. The in-depth technical understanding and robust experimental validation outlined in this guide are crucial for the continued development and optimization of these next-generation cancer therapeutics. As research progresses, a deeper understanding of the nuances of each degradation pathway will undoubtedly pave the way for more effective and personalized treatments for patients with KRAS-driven cancers.

References

- 1. Protector turns predator: Autophagic death via selective degradation of KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Structure-Activity Relationship (SAR) of KRAS Degraders

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "KRAS degrader-1" is not widely associated with a specific, publicly characterized molecule in the scientific literature. This guide therefore provides a comprehensive overview of the structure-activity relationships for the broader class of KRAS protein degraders, with a focus on well-documented examples.

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. The advent of targeted protein degradation, particularly using Proteolysis Targeting Chimeras (PROTACs), has opened a new therapeutic avenue for this challenging target.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They offer a catalytic mode of action and can target proteins beyond their active sites, providing a distinct advantage over traditional inhibitors. This guide delves into the core principles of KRAS degrader design, summarizing key structure-activity relationship (SAR) findings and providing detailed experimental protocols for their characterization.

Mechanism of Action of KRAS PROTAC Degraders

KRAS PROTACs function by inducing the formation of a ternary complex between the KRAS protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of KRAS, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another degradation cycle.

KRAS Downstream Signaling Pathways

The degradation of oncogenic KRAS leads to the downregulation of its downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) of KRAS Degraders

The design of a potent and selective KRAS degrader involves the careful optimization of its three main components: the KRAS-binding moiety (warhead), the E3 ligase ligand, and the linker connecting them.

Quantitative SAR Data for Representative KRAS Degraders

The following table summarizes the performance of several published KRAS degraders, highlighting the interplay between their structural components and degradation efficiency.

| Compound | KRAS Mutant | Warhead (Binder) | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Citation(s) |

| LC-2 | G12C | MRTX849 (covalent) | VHL | 0.32 µM | ~75% | MIA PaCa-2 | [1][2][3] |

| 0.59 µM | ~75% | NCI-H2030 | [1][2] | ||||

| KP-14 | G12C | KRas G12C-IN-3 (covalent) | Pomalidomide (CRBN) | ~1.25 µM | >50% | NCI-H358 | |

| YN14 | G12C | AMG510 (covalent) | VH032 (VHL) | Nanomolar range | >95% | N/A | |

| PROTAC 8o | G12D | MRTX1133 analog (non-covalent) | VHL | N/A | Potent degradation | AsPC-1 | |

| ASP-4396 | G12D | N/A | CRBN | Potent degradation | N/A | AsPC-1 |

-

DC50: Half-maximal degradation concentration.

-

Dmax: Maximum degradation percentage.

-

N/A: Data not available in the cited sources.

Experimental Protocols

Western Blot for Protein Degradation

This is a fundamental method to quantify the reduction in cellular KRAS protein levels following treatment with a degrader.

A. Cell Lysis and Protein Extraction

-

Cell Culture and Treatment: Plate KRAS mutant cancer cells (e.g., MIA PaCa-2, NCI-H358) and allow them to adhere overnight. Treat the cells with a dose range of the degrader or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.

B. SDS-PAGE and Immunoblotting

-

Sample Preparation: Normalize protein amounts and add Laemmli sample buffer. Heat the samples to denature the proteins.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against KRAS overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

C. Detection and Analysis

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the KRAS signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. DC50 values can be calculated from dose-response curves.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active cells to determine the anti-proliferative effects of the degrader.

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to acclimate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the degrader. Include wells with medium only for background measurement and vehicle-treated wells as a negative control. Incubate for a specified period (e.g., 72-120 hours).

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement and Data Analysis: Measure the luminescence using a plate reader. Plot the luminescent signal against the compound concentration and use a non-linear regression model to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to study the kinetics and affinity of biomolecular interactions, including the formation of the ternary complex.

A. Experimental Setup

-

Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.

-

Analyte Preparation: Prepare a series of solutions containing a fixed concentration of the target KRAS protein and varying concentrations of the PROTAC degrader. Also, prepare solutions of each component individually as controls.

B. Binding Analysis

-

Binary Interaction Analysis:

-

Inject the PROTAC degrader over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

-

In a separate experiment, inject the PROTAC over immobilized KRAS to determine the KD of the PROTAC-KRAS interaction.

-

-

Ternary Complex Formation: Inject the pre-mixed solutions of KRAS and PROTAC over the immobilized E3 ligase. An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.

-

Data Analysis: Analyze the sensorgrams using appropriate fitting models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complexes. This data provides insights into the stability and cooperativity of the ternary complex, which are crucial for efficient degradation.

References

- 1. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]

- 3. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers [mdpi.com]

The Advent of KRAS Degraders: A Technical Overview of Their Impact on G12D, G12C, and G12V Mutant Subtypes

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has been a formidable challenge in oncology, often labeled as "undruggable."[1][2] However, a paradigm shift is underway with the emergence of targeted protein degraders, a novel therapeutic modality designed to eliminate the KRAS oncoprotein entirely rather than merely inhibiting its activity. This technical guide provides an in-depth analysis of the core mechanisms, preclinical efficacy, and experimental evaluation of KRAS degraders, with a specific focus on their effects on the most prevalent mutant subtypes: G12D, G12C, and G12V.

Core Mechanism of Action: Hijacking the Cellular Machinery

The majority of KRAS degraders are Proteolysis Targeting Chimeras (PROTACs).[2][3] These heterobifunctional molecules are engineered with three key components: a "warhead" that binds to the target KRAS protein, a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[3]

The mechanism is a catalytic cycle that co-opts the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). Upon entering a cell, the PROTAC induces the formation of a ternary complex between the mutant KRAS protein and the E3 ligase. This proximity enables the E3 ligase to tag the KRAS protein with a polyubiquitin chain, marking it for destruction by the 26S proteasome. The PROTAC is then released to initiate another degradation cycle.

An alternative approach, termed CANDDY (Chemical knockdown with Affinity aNd Degradation DYnamics), promotes direct proteasomal degradation of KRAS mutants, including G12D and G12V, independent of ubiquitination.

Downstream Signaling Consequences

KRAS mutations lock the protein in a constitutively active, GTP-bound state, leading to the hyperactivation of downstream pro-tumorigenic signaling pathways. The two primary cascades are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which together drive uncontrolled cell proliferation and survival. By eliminating the KRAS oncoprotein, degraders effectively terminate these oncogenic signals, leading to the suppression of downstream effectors like phosphorylated ERK (p-ERK).

Efficacy of KRAS Degraders on G12D, G12C, and G12V Subtypes

The development of KRAS degraders has shown varying levels of maturity and specificity across the different mutant subtypes. Preclinical data for several distinct degrader compounds are summarized below.

KRAS G12D Degraders

The KRAS G12D mutation is highly prevalent in pancreatic, colorectal, and lung cancers. Several degraders have been developed to target this specific mutant.

| Degrader | Cell Line | Mutation | Assay Type | IC50 (nM) | Reference |

| PROTAC KRAS G12D degrader 1 | AsPC-1 | G12D | Proliferation | 59.97 | |

| PROTAC KRAS G12D degrader 1 | SNU-1 | G12D | Proliferation | 43.51 | |

| PROTAC KRAS G12D degrader 1 | HPAF-II | G12D | Proliferation | 31.36 | |

| PROTAC KRAS G12D degrader 1 | AGS | G12D | Proliferation | 51.53 | |

| PROTAC KRAS G12D degrader 1 | PANC 04.03 | G12D | Proliferation | >10000 | |

| ASP3082 | Patients with KRAS G12D+ solid tumors | G12D | Clinical Trial (Phase 1) | Dose-dependent ORR and DCR |

PROTAC KRAS G12D degrader 1 has demonstrated potent anti-proliferative effects in multiple KRAS G12D-mutant cell lines and leads to sustained degradation of KRAS G12D and inhibition of pERK in AsPC-1 cells. The clinical-stage degrader ASP3082 has shown an acceptable safety profile and promising antitumor activity in patients with heavily pretreated KRAS G12D-positive solid tumors, particularly pancreatic cancer.

KRAS G12C Degraders

Significant progress has been made in targeting the KRAS G12C mutation, which is common in non-small cell lung cancer.

| Degrader | Cell Line | Mutation | Assay Type | DC50 (µM) | Dmax (%) | Reference |

| LC-2 | NCI-H2030 | G12C | Degradation | 0.59 ± 0.20 | ~80 | |

| YN14 | Not Specified | G12C | Degradation | Nanomolar range | >95 | |

| KRAS G12C degrader-1 | Not Specified | G12C | Degradation | <100 nM | Not Specified |

LC-2, a VHL-recruiting PROTAC, induces rapid and sustained degradation of endogenous KRAS G12C, leading to the suppression of MAPK signaling. It has demonstrated efficacy in both homozygous and heterozygous KRAS G12C cell lines. Similarly, YN14 has shown high potency with over 95% maximum degradation and has led to tumor regression in xenograft models.

KRAS G12V and Pan-Mutant Degraders

The development of degraders for KRAS G12V and pan-KRAS mutants is an emerging area of research.

| Degrader | Target Mutant(s) | Cell Line | Assay Type | DC50 | IC50 | Reference |

| TUS-007 | G12D, G12V, WT | Colon and Pancreatic Cancer Cells | Degradation/Proliferation | Not Specified | Not Specified | |

| RD0255359 | G12C, G12D, G12V | NCI-H358, AGS, SW620 | Degradation/Proliferation | <10 nM | Nanomolar range | |

| PROTAC K-Ras degrader-2 | Pan-mutant (G12V/RAF1) | SW620 (G12V) | Degradation/Proliferation | ≤200 nM | ≤20 nM |

TUS-007, utilizing the CANDDY technology, has been shown to induce the degradation of both KRAS G12D and G12V mutants and suppress tumor growth in xenograft models. The PROTAC RD0255359 has demonstrated highly potent degradation and anti-proliferative activity against G12C, G12D, and G12V mutant cell lines.

Experimental Protocols

The evaluation of KRAS degraders involves a series of standardized preclinical experiments to determine their efficacy and mechanism of action.

Cell Viability and Proliferation Assays

-

Objective: To determine the anti-proliferative effect of the KRAS degrader on cancer cell lines harboring specific KRAS mutations.

-

Methodology:

-

Cell Culture: KRAS mutant cell lines (e.g., AsPC-1 for G12D, NCI-H2030 for G12C) are cultured in appropriate media.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the KRAS degrader or vehicle control for a specified period (e.g., 5 days).

-

Data Acquisition: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Analysis: Luminescence is measured on a plate reader. Data is normalized to vehicle-treated controls, and IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated from the resulting dose-response curves.

-

Western Blot for Protein Degradation

-

Objective: To quantify the degradation of the target KRAS protein and assess the impact on downstream signaling pathways.

-

Methodology:

-

Sample Preparation: Cells are treated with the degrader at various concentrations and for different time points (e.g., 1-24 hours). Following treatment, cells are lysed, and protein concentration is determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the specific KRAS mutant, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software. The level of KRAS is normalized to the loading control to determine the percentage of degradation relative to the vehicle control. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are calculated from dose-response curves.

-

In Vivo Xenograft Models

-

Objective: To assess the anti-tumor efficacy of the KRAS degrader in a living organism.

-

Methodology:

-

Model Establishment: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells harboring a specific KRAS mutation (e.g., AsPC-1 or MIA PaCa-2).

-

Treatment: Once tumors reach a specified size, mice are treated with the KRAS degrader or a vehicle control via a clinically relevant route of administration (e.g., subcutaneous, intravenous, or oral).

-

Monitoring: Tumor volume and the body weight of the mice are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, and protein levels (e.g., KRAS, p-ERK) are analyzed by Western blot or immunohistochemistry to confirm target engagement and downstream effects.

-

Conclusion

Targeted degradation of oncogenic KRAS represents a powerful and promising therapeutic strategy for a wide range of cancers. While significant progress has been made in developing potent and selective degraders for the KRAS G12C and G12D subtypes, the development of agents targeting KRAS G12V and pan-mutant degraders is rapidly advancing. The data presented in this guide underscore the potential of this modality to overcome the challenges of traditional KRAS inhibition by completely eliminating the oncoprotein. Continued research and clinical investigation will be crucial to fully realize the therapeutic potential of KRAS degraders in the fight against cancer.

References

A Technical Guide to the Downstream Signaling Effects of KRAS Degraders on the ERK and AKT Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and downstream signaling consequences of KRAS protein degradation, with a specific focus on the pivotal RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling cascades. While "KRAS degrader-1" is a designation for a specific compound that targets KRAS for degradation via the autophagy-lysosomal pathway, detailed, publicly available data on its specific downstream effects are limited.[1] Therefore, this guide will draw upon data from well-characterized KRAS degraders, primarily proteolysis-targeting chimeras (PROTACs), which induce proteasomal degradation of mutant KRAS, to illustrate the core principles and effects of this therapeutic strategy.

Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers.[2] For decades, KRAS was considered "undruggable" due to its smooth surface, which lacks deep pockets for small molecule inhibitors to bind.[3] The development of targeted protein degraders represents a paradigm shift, moving from simple inhibition to the complete removal of the oncogenic KRAS protein from the cell.

Mechanism of Action: From Inhibition to Elimination

Unlike traditional inhibitors that block a protein's active site, KRAS degraders eliminate the entire protein. The most studied class, PROTACs, are heterobifunctional molecules. One end binds to the target KRAS protein, and the other end recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of KRAS, marking it for destruction by the cell's proteasome.[2][4] This catalytic process allows a single degrader molecule to trigger the destruction of multiple KRAS proteins.

An alternative mechanism, proposed for "this compound (compound 1)," involves hijacking the autophagy-lysosomal pathway to eliminate the target protein. Regardless of the specific pathway, the end result is the depletion of cellular KRAS levels.

References

Methodological & Application

Application Notes and Protocols for KRAS Degrader-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro characterization of KRAS degrader-1, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of oncogenic KRAS proteins. The protocols detailed below are essential for evaluating the efficacy and mechanism of action of KRAS degraders in a cell culture setting. This document focuses primarily on "PROTAC KRAS G12D degrader 1," with comparative data provided for a "pan-KRAS degrader-1."

Introduction

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, with specific mutations like G12D being highly prevalent in pancreatic, colorectal, and lung cancers.[1] Historically, KRAS has been a challenging therapeutic target.[1] The advent of PROTACs offers a novel therapeutic strategy by inducing the degradation of target proteins via the cell's ubiquitin-proteasome system.[1]

This compound is a heterobifunctional molecule that links a KRAS-binding moiety to a ligand for an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][2] This facilitates the formation of a ternary complex between the KRAS protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of KRAS. This degradation effectively shuts down downstream oncogenic signaling pathways, including the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell proliferation and survival.

Data Presentation

In Vitro Degradation Potency (DC50) of PROTAC KRAS G12D Degrader 1

The DC50 value represents the concentration of the degrader required to induce 50% degradation of the target protein.

| Cell Line | KRAS Genotype | DC50 (nM) |

| SNU-1 | Heterozygous KRAS G12D | 19.77 |

| HPAF-II | Heterozygous KRAS G12D | 52.96 |

| AGS | Heterozygous KRAS G12D | 7.49 |

| PANC 04.03 | Heterozygous KRAS G12D | 87.8 |

In Vitro Anti-proliferative Activity (IC50) of PROTAC KRAS G12D Degrader 1

The IC50 value is the concentration of the compound that inhibits cell growth by 50%.

| Cell Line | KRAS Genotype | IC50 (nM) |

| AsPC-1 | KRAS G12D | 59.97 |

| SNU-1 | Heterozygous KRAS G12D | 43.51 |

| HPAF-II | Heterozygous KRAS G12D | 31.36 |

| AGS | Heterozygous KRAS G12D | 51.53 |

| PANC 04.03 | Heterozygous KRAS G12D | >10000 |

Comparative In Vitro Potency of a Pan-KRAS Degrader

| Degrader | Target | Cell Line (Genotype) | Assay | Potency |

| PROTAC pan-KRAS degrader-1 | pan-KRAS (including G12D) | AGS (G12D) | Degradation (DC50) | 1.1 nM |

| PROTAC pan-KRAS degrader-1 | pan-KRAS (including G12D) | AGS (G12D) | Anti-proliferation (IC50) | 3 nM |

Mandatory Visualizations

Caption: Mechanism of action for PROTAC this compound.

Caption: KRAS G12D downstream signaling and PROTAC intervention.

Caption: General preclinical workflow for PROTAC degrader evaluation.

Experimental Protocols

Cellular Degradation Assay (Western Blot)

This protocol is used to determine the dose-dependent and time-dependent degradation of the KRAS protein in cancer cell lines.

Materials:

-

KRAS mutant cell lines (e.g., AsPC-1, SNU-1, HPAF-II, AGS)

-

PROTAC this compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-KRAS, anti-p-ERK, anti-total-ERK, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of PROTAC this compound for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-KRAS 1:1000, anti-GAPDH 1:20,000) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize the KRAS signal to the loading control.

-

Calculate DC50 values from dose-response curves.

-

Anti-proliferative Assay (Cell Viability)

This assay measures the effect of the PROTAC on cell viability and proliferation. The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a common method.

Materials:

-

KRAS mutant cell lines

-

PROTAC this compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells per well) and allow them to attach overnight.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

-

Incubation: Incubate the plates for a specified period (e.g., 5 days).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the data and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Downstream Signaling Analysis (p-ERK Western Blot)

This protocol assesses the functional consequence of KRAS degradation by measuring the phosphorylation of the downstream effector ERK.

Materials:

-

Same as for the cellular degradation assay, with the addition of primary antibodies against phospho-ERK (p-ERK) and total-ERK.

Procedure:

-

Follow the same procedure for cell seeding, treatment, lysis, and protein quantification as the Cellular Degradation Assay.

-

Western Blotting: Perform Western blotting as described above, probing separate membranes or stripping and re-probing the same membrane for p-ERK, total ERK, and a loading control.

-

Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK to determine the extent of signaling inhibition. PROTAC KRAS G12D degrader-1 (1 μM, 6 h) has been shown to lead to sustained KRAS G12D degradation and p-ERK inhibition in AsPC-1 cells.

References

Application Notes for KRAS Degrader-1: A Guide to Western Blot Analysis of KRAS Degradation

Introduction